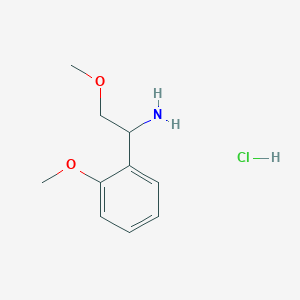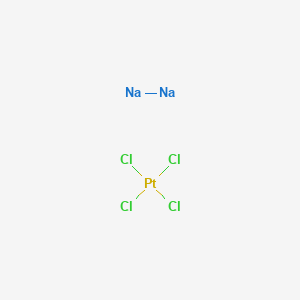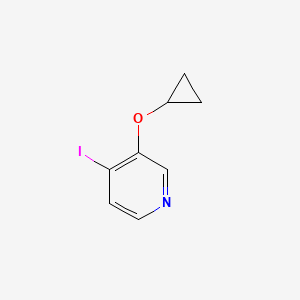![molecular formula C22H24N3NaO7S B13655986 Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ertapenem sodium is particularly useful for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
准备方法
Synthetic Routes and Reaction Conditions: Ertapenem sodium is synthesized through a multi-step process involving the formation of a beta-lactam ring. The synthesis begins with the preparation of a 1-beta-methyl carbapenem bicyclic nucleus, which is then coupled with an ertapenem side chain. The reaction is typically carried out in solvents like acetonitrile or dimethylformamide (DMF) under the presence of an organic base .
Industrial Production Methods: In industrial settings, the production of ertapenem sodium involves the use of sodium bicarbonate and sodium hydroxide to stabilize the active substance. The compound is formulated as a lyophilized powder, which is then reconstituted with water for injections or sodium chloride solution for intravenous infusion .
化学反应分析
Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable to dehydropeptidase-1 due to the insertion of a 1-beta-methyl group on the penem ring .
Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and organic solvents like acetonitrile and DMF. The reactions are typically carried out under controlled pH conditions to ensure stability and efficacy .
Major Products Formed: The major products formed from the reactions involving ertapenem sodium include its crystalline forms and various degradation products. The compound is known for its instability in both solid and aqueous forms, necessitating the use of stabilizers during its formulation .
科学研究应用
Ertapenem sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat severe bacterial infections, including those caused by extended-spectrum beta-lactamase (ESBL) producing bacteria . In chemistry, it serves as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Industrially, it is used in the production of sterile lyophilized powders for intravenous infusion .
作用机制
Ertapenem sodium exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death. The compound has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preference for PBPs 2 and 3 .
相似化合物的比较
Ertapenem sodium is often compared to other carbapenem antibiotics like meropenem and imipenem. Unlike meropenem and imipenem, ertapenem sodium does not require co-administration with a dehydropeptidase-1 inhibitor due to its stability. Additionally, ertapenem sodium is administered once daily, making it more convenient for outpatient therapy . Similar compounds include meropenem, imipenem, and doripenem .
属性
分子式 |
C22H24N3NaO7S |
|---|---|
分子量 |
497.5 g/mol |
IUPAC 名称 |
sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1 |
InChI 键 |
ZXNAQFZBWUNWJM-UHFFFAOYSA-M |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)

![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)



![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)

